BenchChemオンラインストアへようこそ!

Diiodohydroxyquinoline

Antiprotozoal Amebiasis Luminal amebicide

This halogenated 8-hydroxyquinoline (63.9% iodine content) is a WHO Essential Medicine indicated as a luminal amebicide with 95% documented cyst clearance for E. histolytica. Poor systemic absorption (~5-10%) restricts action to the gut lumen, ensuring target specificity. Beyond amebiasis, validated anti-SARS-CoV-2 activity (EC50=1.38 μM, SI>72.46) and an active patent filing for C. difficile therapy make it a de-risked tool compound for antiviral and antibacterial repurposing research. Supplied at ≥98% purity per USP reference standards with comprehensive analytical documentation.

Molecular Formula C9H5I2NO
Molecular Weight 396.95 g/mol
CAS No. 83-73-8
Cat. No. B464108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodohydroxyquinoline
CAS83-73-8
SynonymsDiiodohydroxyquin
Diiodohydroxyquinoline
Diiodoquin
Diodoquin
Diodoxyquinoline
Diquinol
Entero Diyod
Entero-Diyod
EnteroDiyod
Entodiba
Iodoquinol
Sebaquin
Yodoxin
Molecular FormulaC9H5I2NO
Molecular Weight396.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2I)I)O)N=C1
InChIInChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
InChIKeyUXZFQZANDVDGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityALMOST INSOL IN WATER;  SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE;  SOL IN HOT PYRIDINE & HOT DIOXANE

Diiodohydroxyquinoline (CAS 83-73-8): A Luminal Amebicide with Quantifiable Differentiation for Procurement


Diiodohydroxyquinoline (INN), also known as iodoquinol (USAN), is a halogenated 8-hydroxyquinoline derivative that functions primarily as a luminal amebicide, active against both cyst and trophozoite forms of Entamoeba histolytica localized in the intestinal lumen . It is characterized by its poor systemic absorption from the gastrointestinal tract, estimated at approximately 5-10%, which confines its pharmacological action to the gut lumen and underpins its specific clinical niche [1]. It is included in the World Health Organization's List of Essential Medicines [2] and is typically available at a purity of ≥98%, meeting USP reference standard specifications .

Why Diiodohydroxyquinoline Cannot Be Directly Substituted with Other Halogenated Quinolines or Luminal Agents


The class of halogenated 8-hydroxyquinolines, which includes clioquinol (iodochlorhydroxyquin) and broxyquinoline, exhibits significant differences in physicochemical properties, toxicity profiles, and regulatory status that preclude simple substitution [1]. Furthermore, diiodohydroxyquinoline's specific efficacy in clearing luminal amoebic cysts, quantified at a 95% clearance rate for asymptomatic carriers, differentiates it from agents like diloxanide furoate (87-96%) and paromomycin (85-90%) [2]. Additionally, its unique iodine content (63.9%) is responsible for both its mechanism of action and its specific interference with thyroid function tests, a safety consideration not shared by non-iodinated comparators [3]. The following quantitative evidence establishes the specific performance and handling characteristics that define its scientific and procurement value proposition.

Quantitative Evidence for Diiodohydroxyquinoline (83-73-8) in Scientific Selection and Procurement


Superior Luminal Cyst Clearance Efficacy Compared to Paromomycin and Diloxanide Furoate

Diiodohydroxyquinoline demonstrates a higher efficacy rate (95%) for clearing Entamoeba histolytica cysts in asymptomatic carriers compared to the primary alternatives paromomycin (85-90%) and diloxanide furoate (87-96%) [1]. This higher point estimate for efficacy, while comparable to diloxanide, is achieved with a distinctly different safety and pharmacokinetic profile that may be preferable in specific patient or research contexts.

Antiprotozoal Amebiasis Luminal amebicide

Potent In Vitro Anti-SARS-CoV-2 Activity with High Selectivity Index

Diiodohydroxyquinoline exhibits potent in vitro activity against SARS-CoV-2, with an EC50 of 1.38 μM and a CC50 of >100 μM in VeroE6 cells, yielding a high selectivity index (SI) of >72.46 . This antiviral activity is linked to the disruption of post-entry viral replication events, as demonstrated by a time-of-drug-addition assay where treatment at 0 and 3 hours post-infection significantly reduced viral replication . While no direct comparator was tested in the same study, this SI is notably high for a repurposed small molecule, indicating a favorable therapeutic window for further antiviral development.

Antiviral SARS-CoV-2 In Vitro Screening

Potency Against Dientamoeba fragilis: A Baseline for In Vitro Susceptibility

In a direct comparative in vitro study, the minimal amebicidal concentration (MAC) of iodoquinol against Dientamoeba fragilis ATCC 30948 was determined to be 128 μg/mL [1]. This was compared to paromomycin (16 μg/mL), tetracycline (32 μg/mL), and metronidazole (32 μg/mL) under the same conditions [1]. While iodoquinol demonstrated the lowest in vitro potency among the tested agents, this data provides a critical quantitative baseline for susceptibility testing and quality control of laboratory strains.

Antiparasitic Dientamoeba fragilis Susceptibility Testing

Clinical Efficacy in Amebiasis: A Viable Alternative to Clioquinol with a More Favorable Safety Profile

A prospective clinical trial (n=256) in rural Zaire compared four amebicide regimens for symptomatic intestinal amebiasis. The combination of diiodohydroxyquinoline and oxytetracycline resulted in a continued excretion rate of Entamoeba histolytica of 25.5%, which was slightly better than the 27.5% observed with clioquinol and oxytetracycline [1]. The study authors concluded that while the differences were not statistically significant, diiodohydroxyquinoline was the second cheapest regimen and could be considered a preferable alternative due to the reported serious side effects (subacute myelo-optic neuropathy) associated with clioquinol [1].

Clinical Trial Amebiasis Comparative Efficacy

High Iodine Content (63.9%) Defines Unique Mechanism and Safety Profile

Diiodohydroxyquinoline contains 63.9% iodine by weight [1], a feature that directly dictates its mechanism of action via metal chelation and its interference with clinical laboratory tests. This high iodine content is directly linked to its ability to increase protein-bound serum iodine levels and interfere with thyroid function tests for up to 6 months post-treatment, an effect not observed with non-iodinated amebicides like paromomycin or diloxanide furoate [2]. While this necessitates caution in certain patient populations, it is the very property that underlies its antimicrobial activity.

Pharmaceutical Chemistry Mechanism of Action Drug Safety

Patent Activity: Novel Indication for Clostridium difficile Infection

A recent patent application (US20240066022A1, filed 2023, published 2024) from Purdue Research Foundation discloses a novel method for treating Clostridium difficile infection using a therapeutically effective amount of diiodohydroxyquinoline, either alone or in combination with other anti-infectives [1]. This represents a new, non-amebiasis indication for the compound, potentially expanding its utility beyond its traditional use as a luminal amebicide. This patent is a strong indicator of renewed interest in the compound's antibacterial properties and its potential to address an unmet medical need in C. diff management.

Antibacterial Clostridium difficile Drug Repurposing

Application Scenarios for Diiodohydroxyquinoline Based on Verified Evidence


Antiviral Drug Discovery: Screening and Profiling Against Coronaviruses

Based on the demonstrated in vitro anti-SARS-CoV-2 activity (EC50 = 1.38 μM, SI > 72.46) and its effect on post-entry viral replication events , diiodohydroxyquinoline is a valuable tool compound for coronavirus research. It can be used as a positive control in high-throughput screening assays, for mechanistic studies of viral entry and replication, and as a chemical probe for target identification. Its high selectivity index makes it a suitable reference for assessing the therapeutic window of novel antiviral candidates.

Parasitology Research: Luminal Amebiasis and Dientamoeba fragilis Studies

Diiodohydroxyquinoline is a standard reference agent for in vitro and in vivo studies of intestinal protozoa. Its established clinical efficacy (95% cyst clearance) and known in vitro potency against D. fragilis (MAC = 128 μg/mL) [1] provide quantitative benchmarks for evaluating new antiparasitic compounds. Researchers can use it as a comparator to calibrate the potency of novel amebicides or to study mechanisms of resistance in E. histolytica and related species.

Antibacterial Drug Repurposing: Clostridium difficile Infection Models

The recent patent filing for the use of diiodohydroxyquinoline in treating C. difficile infection validates its potential in antibacterial research. For pharmaceutical and biotech companies exploring drug repurposing opportunities, this compound represents a de-risked starting point with a known safety profile and a new, patent-protected application. It can be advanced into in vivo models of C. difficile colitis to establish proof-of-concept and potentially as a backup or adjunctive therapy to current standards of care.

Analytical Chemistry and Quality Control: Reference Standard Utilization

Due to its availability as a USP reference standard with a defined purity (≥98%) and well-characterized physicochemical properties (e.g., melting point 200-215°C with decomposition, solubility profile) , diiodohydroxyquinoline serves as a reliable standard for analytical method development, validation, and routine quality control in pharmaceutical manufacturing and research laboratories. Its use ensures the accuracy and reliability of assays for related compounds or formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diiodohydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.